molecular formula C9H10ClNO B1592899 3-(2-Chlorophenoxy)azetidine CAS No. 954222-94-7

3-(2-Chlorophenoxy)azetidine

Cat. No. B1592899
M. Wt: 183.63 g/mol
InChI Key: UMBZIGKRABBMFL-UHFFFAOYSA-N
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Description

“3-(2-Chlorophenoxy)azetidine” is a chemical compound with the CAS Number: 1188375-01-0 . It has a molecular weight of 220.1 .


Molecular Structure Analysis

The InChI code for “3-(2-Chlorophenoxy)azetidine” is 1S/C9H10ClNO.ClH/c10-8-3-1-2-4-9(8)12-7-5-11-6-7;/h1-4,7,11H,5-6H2;1H . This indicates the presence of a chlorine atom, a nitrogen atom, and an oxygen atom in the molecule .


Physical And Chemical Properties Analysis

“3-(2-Chlorophenoxy)azetidine” is a powder with a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Azetidine Derivatives in Drug Development

Azetidine and its derivatives have garnered attention in drug development due to their potential as therapeutic agents. Their mechanisms, while not fully elucidated, are under investigation for various applications. One study highlighted the impact of an azetidine derivative, KHG26792, on ATP-induced activation of NFAT and MAPK pathways through the P2X7 receptor in microglia, suggesting its potential in central nervous system diseases related to activated microglia (Eun-A Kim et al., 2015).

Azetidines in Synthetic Chemistry

Azetidines are recognized for their presence in natural products and significance in medicinal chemistry. Their role as amino acid surrogates and potential in peptidomimetic and nucleic acid chemistry have been noted. Recent synthetic strategies towards functionalized azetidines showcase their versatility as heterocyclic synthons, highlighting their importance in catalytic processes and ring-opening reactions (Vishu Mehra et al., 2017).

Azetidine in Chemical Process Development

The development of scalable processes for the synthesis of highly energetic azetidine derivatives, such as 3-(Bromoethynyl)azetidine, for pharmaceutical applications demonstrates the potential of azetidine compounds in creating complex molecules. Safety studies and mitigation strategies for energetic properties are crucial in chemical process development, ensuring the safe production of azetidine-based compounds (Philipp Kohler et al., 2018).

Safety And Hazards

The safety information for “3-(2-Chlorophenoxy)azetidine” includes several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Azetidines, such as “3-(2-Chlorophenoxy)azetidine”, have shown potential in various fields, including peptidomimetic and nucleic acid chemistry . They are also considered important in the synthesis of complex natural products . Future research may focus on overcoming the challenges in their synthesis and exploring their potential applications .

properties

IUPAC Name

3-(2-chlorophenoxy)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c10-8-3-1-2-4-9(8)12-7-5-11-6-7/h1-4,7,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMBZIGKRABBMFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=CC=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40647897
Record name 3-(2-Chlorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Chlorophenoxy)azetidine

CAS RN

954222-94-7
Record name 3-(2-Chlorophenoxy)azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40647897
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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